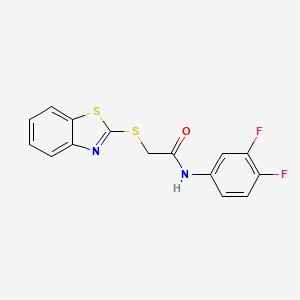
N-cyclooctyl-1-propyl-4-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclooctyl-1-propyl-4-piperidinamine, also known as CPP-109, is a synthetic compound that has gained significant attention in recent years due to its potential use as a treatment for addiction and other neurological disorders. CPP-109 is a derivative of the naturally occurring compound, 1-cyclohexyl-2-amino-propan-2-ol (CHAP), which has been shown to have anti-addictive properties. In
作用机制
N-cyclooctyl-1-propyl-4-piperidinamine works by inhibiting the enzyme, HDAC, which is involved in the regulation of gene expression. HDAC is responsible for removing acetyl groups from histones, which are proteins that help package DNA in the nucleus. By inhibiting HDAC, N-cyclooctyl-1-propyl-4-piperidinamine increases the acetylation of histones, which leads to changes in gene expression. In particular, N-cyclooctyl-1-propyl-4-piperidinamine increases the expression of genes that are involved in the formation of new synapses and the strengthening of existing ones, which is thought to be important for the treatment of addiction.
Biochemical and Physiological Effects
N-cyclooctyl-1-propyl-4-piperidinamine has been shown to have a number of biochemical and physiological effects. In animal studies, N-cyclooctyl-1-propyl-4-piperidinamine has been shown to reduce cocaine self-administration and cocaine-seeking behavior. The compound has also been shown to reduce alcohol consumption in rats and to decrease the severity of alcohol withdrawal symptoms. In addition, N-cyclooctyl-1-propyl-4-piperidinamine has been shown to increase the expression of genes that are involved in the formation of new synapses and the strengthening of existing ones, which is thought to be important for the treatment of addiction.
实验室实验的优点和局限性
One advantage of using N-cyclooctyl-1-propyl-4-piperidinamine in lab experiments is that it has been extensively studied and its mechanism of action is well understood. In addition, the compound is relatively easy to synthesize and is readily available. However, one limitation of using N-cyclooctyl-1-propyl-4-piperidinamine in lab experiments is that it has not yet been tested in humans, so its safety and efficacy in humans is not yet known.
未来方向
There are a number of future directions for research on N-cyclooctyl-1-propyl-4-piperidinamine. One area of interest is the use of the compound in the treatment of other neurological disorders, such as depression and anxiety. Another area of interest is the development of more potent and selective HDAC inhibitors, which could lead to the development of more effective treatments for addiction and other neurological disorders. Finally, future research could focus on the safety and efficacy of N-cyclooctyl-1-propyl-4-piperidinamine in humans, which could lead to the development of a new treatment for addiction.
合成方法
N-cyclooctyl-1-propyl-4-piperidinamine is synthesized through a multistep process that involves the reaction of CHAP with various reagents. The first step involves the conversion of CHAP to its corresponding chloride salt, which is then reacted with cyclooctylmagnesium bromide to form the corresponding tertiary alcohol. The alcohol is then treated with propyl iodide to form the corresponding propyl ether, which is subsequently reduced with lithium aluminum hydride to yield N-cyclooctyl-1-propyl-4-piperidinamine.
科学研究应用
N-cyclooctyl-1-propyl-4-piperidinamine has been extensively studied for its potential use as a treatment for addiction, particularly cocaine and alcohol addiction. The compound works by inhibiting the enzyme, histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, N-cyclooctyl-1-propyl-4-piperidinamine increases the expression of genes that are involved in the formation of new synapses and the strengthening of existing ones, which is thought to be important for the treatment of addiction.
属性
IUPAC Name |
N-cyclooctyl-1-propylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2/c1-2-12-18-13-10-16(11-14-18)17-15-8-6-4-3-5-7-9-15/h15-17H,2-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBAGOLEVWFWDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclooctyl-1-propylpiperidin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

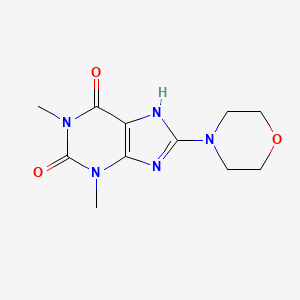
![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-3-(2-oxo-1(2H)-pyridinyl)propanamide](/img/structure/B5690845.png)
![N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide](/img/structure/B5690849.png)
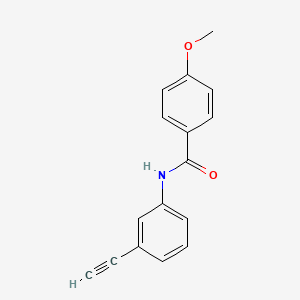
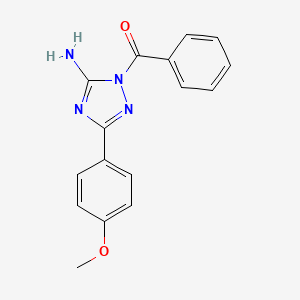
![2-ethyl-N,N-dimethyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undecane-9-sulfonamide](/img/structure/B5690871.png)
![N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5690881.png)
![[3-(2-methoxyethyl)-1-(1H-pyrrol-3-ylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5690885.png)
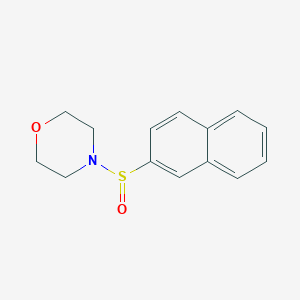

![1-(4-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B5690902.png)
![ethyl 4-[(4-hydroxyphenyl)amino]-7,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5690912.png)
![(3S)-4-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,3-dimethyl-2-piperazinone](/img/structure/B5690939.png)
